2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- is an organic compound with a complex structure It is a derivative of hexadienedioic acid, featuring two phenyl groups and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- typically involves the esterification of 2,4-hexadienedioic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The (E,Z)- isomerism is controlled by the reaction conditions and the specific catalysts used.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the product. The control of isomerism is crucial in industrial settings to ensure the desired (E,Z)- configuration.
Chemical Reactions Analysis
Types of Reactions
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The phenyl groups can interact with aromatic receptors, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Hexadienedioic acid, dimethyl ester, (E,E)-
- 2,4-Hexadiene, 3,4-dimethyl-, (E,Z)-
- 2,4-Hexadienedioic acid, 3,4-diethyl-, dimethyl ester, (Z,Z)-
- 2,4-Hexadienedioic acid, 3-methyl-4-propyl-, dimethyl ester, (Z,E)-
Uniqueness
2,4-Hexadienedioic acid, 3,4-diphenyl-, dimethyl ester, (E,Z)- is unique due to the presence of two phenyl groups, which impart distinct chemical properties and potential biological activities. Its (E,Z)- isomerism also adds to its uniqueness, influencing its reactivity and interactions with other molecules.
Properties
CAS No. |
53432-82-9 |
---|---|
Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
dimethyl 3,4-diphenylhexa-2,4-dienedioate |
InChI |
InChI=1S/C20H18O4/c1-23-19(21)13-17(15-9-5-3-6-10-15)18(14-20(22)24-2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
QGOMZPOFJBKCTM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C1=CC=CC=C1)C(=CC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.